molecular formula C21H33N3O4 B13939841 Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate

Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate

Cat. No.: B13939841
M. Wt: 391.5 g/mol
InChI Key: JCWCQBFCWOVQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate typically involves multiple steps. One common approach includes the protection of amine groups using tert-butoxycarbonyl (Boc) groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and piperidine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate involves its interaction with specific molecular targets. The Boc group serves as a protecting group for amines, allowing for selective reactions at other functional sites . The compound can undergo deprotection under acidic conditions, revealing the free amine group for further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and reactivity. The presence of the Boc-protected amine allows for selective deprotection and subsequent functionalization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C21H33N3O4

Molecular Weight

391.5 g/mol

IUPAC Name

methyl 1-benzyl-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]piperidine-4-carboxylate

InChI

InChI=1S/C21H33N3O4/c1-20(2,3)28-19(26)22-12-13-23-21(18(25)27-4)10-14-24(15-11-21)16-17-8-6-5-7-9-17/h5-9,23H,10-16H2,1-4H3,(H,22,26)

InChI Key

JCWCQBFCWOVQKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1(CCN(CC1)CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.